![molecular formula C14H21NO3 B058580 Tert-butil [4-(2-amino-etil)-fenoxi]-acetato CAS No. 124499-19-0](/img/structure/B58580.png)

Tert-butil [4-(2-amino-etil)-fenoxi]-acetato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

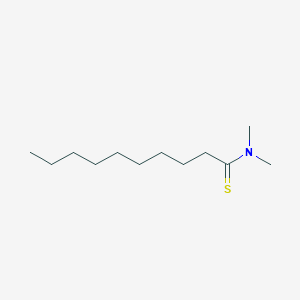

The synthesis of tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate involves multiple steps, including alkylation, acylation, nucleophilic substitution, and reduction processes. For instance, a rapid synthetic method for a related compound, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, has been established from commercially available precursors through acylation, nucleophilic substitution, and reduction, yielding an 81% total yield for the three steps (Zhao et al., 2017). Similar synthetic strategies can be applied to tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate, emphasizing the importance of selecting appropriate starting materials and reaction conditions to achieve high purity and yield.

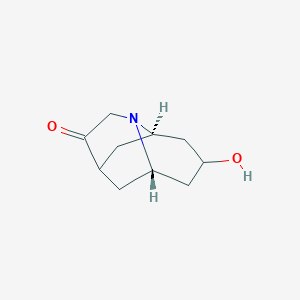

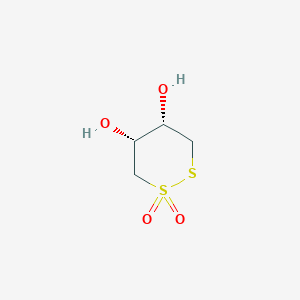

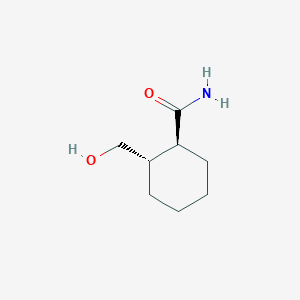

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as X-ray crystallography, FTIR, and NMR spectroscopy. For example, the crystal and molecular structure of a related compound has been characterized, revealing the presence of intramolecular hydrogen bonding and a stabilized molecular conformation (Çolak et al., 2021). Such detailed structural analysis is crucial for understanding the behavior and reactivity of tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate.

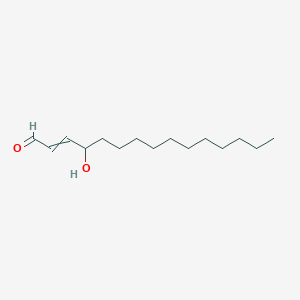

Chemical Reactions and Properties

The chemical reactions and properties of tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate and similar compounds depend on their functional groups and molecular structure. For example, the presence of the tert-butyl group can influence the compound's reactivity towards nucleophilic addition and the formation of derivatives through reactions with nucleophilic reagents. Studies on similar compounds have shown that the tert-butyl group can participate in reactions that form new chemical bonds and alter the compound's chemical properties (Hotta et al., 2020).

Physical Properties Analysis

The physical properties of tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate, such as solubility, melting point, and boiling point, are influenced by its molecular structure. While specific data on this compound may not be readily available, the analysis of related compounds provides insight into the expected physical properties. For example, compounds with similar tert-butyl and phenoxy groups exhibit enhanced solubility in organic solvents and possess high thermal stability, suggesting that tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate may share these characteristics (Li et al., 2016).

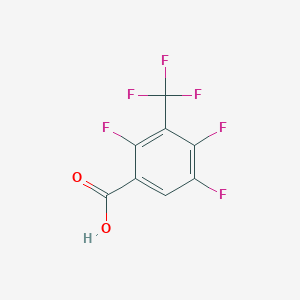

Chemical Properties Analysis

The chemical properties of tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate are determined by its functional groups, which affect its reactivity and interactions with other chemicals. The amino and phenoxy groups, in particular, may participate in a variety of chemical reactions, including nucleophilic substitution and hydrogen bonding interactions. Research on similar compounds has highlighted the role of these groups in determining reactivity and facilitating the formation of complex structures (Podyachev et al., 2007).

Aplicaciones Científicas De Investigación

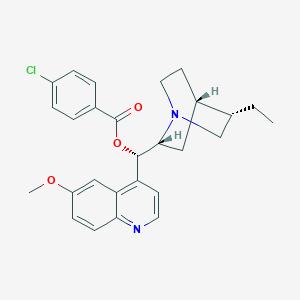

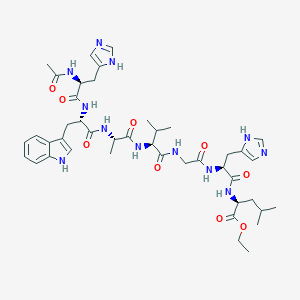

Síntesis de Ceftolozano

“Tert-butil [4-(2-amino-etil)-fenoxi]-acetato” es un intermedio importante en la síntesis de ceftolozano , un nuevo antibiótico cefalosporínico intravenoso de quinta generación derivado de la modificación estructural de FK518 . Ceftolozano tiene buena tolerancia, un amplio espectro antibacteriano, una fuerte actividad contra las bacterias Gram-positivas y Gram-negativas, y una fuerte actividad antibacteriana contra Pseudomonas aeruginosa y Pseudomonas aeruginosa multirresistente en pruebas in vivo e in vitro .

Transformaciones Químicas

El grupo terc-butilo, que es parte de “this compound”, se usa en varias transformaciones químicas . Su patrón de reactividad único se destaca por sus aplicaciones características .

Vías Biosintéticas

El grupo terc-butilo también es relevante en la naturaleza y tiene implicaciones en las vías biosintéticas . Juega un papel crucial en la síntesis de varios compuestos naturales

Propiedades

IUPAC Name |

tert-butyl 2-[4-(2-aminoethyl)phenoxy]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)10-17-12-6-4-11(5-7-12)8-9-15/h4-7H,8-10,15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDXZCVRFJCEAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC=C(C=C1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20563905 |

Source

|

| Record name | tert-Butyl [4-(2-aminoethyl)phenoxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124499-19-0 |

Source

|

| Record name | tert-Butyl [4-(2-aminoethyl)phenoxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carbohydrazide](/img/structure/B58497.png)

![(R)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate](/img/structure/B58506.png)

![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;methyl (9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B58507.png)

![3,7-Bis[(acetyloxy)methyl]-2,8-dimethoxy-4,6-dipropylpyrido[3,2-g]quinoline-5,10-dione](/img/structure/B58512.png)

![6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B58513.png)